4-Benzylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one
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Overview
Description
4-Benzylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one is an organic compound that belongs to the class of cyclohexadienones This compound is characterized by the presence of a benzylidene group attached to a cyclohexa-2,5-dien-1-one ring, with methoxy groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-dimethoxyphenol with benzaldehyde under basic conditions. The reaction proceeds through a Mannich base formation followed by its decomposition to yield the desired product. The reaction conditions often include the use of secondary amines as catalysts and the removal of water generated during the reaction to improve yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and minimize the use of toxic reagents. The use of environmentally friendly solvents and catalysts is preferred to ensure sustainable production processes .
Chemical Reactions Analysis
Types of Reactions
4-Benzylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexadienone derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzylidene group or the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced cyclohexadienone compounds, and substituted benzylidene derivatives .
Scientific Research Applications
4-Benzylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Benzylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one
- 2-Benzyl-4,4-dimethoxy-2,5-cyclohexadien-1-one
- 2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
Uniqueness
4-Benzylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 6 positions enhances its stability and solubility, making it a valuable compound for various applications .
Properties
CAS No. |
61365-72-8 |
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Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-benzylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C15H14O3/c1-17-13-9-12(10-14(18-2)15(13)16)8-11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
RUFXMNHKKZBXFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C2)C=C(C1=O)OC |
Origin of Product |
United States |
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